

electronic properties of (2,4,6-Triisopropylphenyl)boronic acid

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Compound of Interest

Compound Name: (2,4,6-Triisopropylphenyl)boronic acid

Cat. No.: B142132

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An In-depth Technical Guide on the Electronic Properties of **(2,4,6-Triisopropylphenyl)boronic acid**

For Researchers, Scientists, and Drug Development Professionals

Core Overview

(2,4,6-Triisopropylphenyl)boronic acid is an organoboron compound characterized by a boronic acid functional group attached to a highly sterically hindered triisopropyl-substituted benzene ring.[1][2] This steric bulk significantly influences its electronic properties and reactivity, making it a valuable tool in specialized organic synthesis, particularly in Suzuki-Miyaura coupling reactions where controlled steric hindrance is desired.[2] This technical guide provides a detailed overview of the electronic properties of **(2,4,6-Triisopropylphenyl)boronic acid**, based on theoretical calculations and outlining standard experimental protocols for their determination.

Physicochemical Properties

Property	Value
Chemical Formula	C ₁₅ H ₂₅ BO ₂
Molecular Weight	248.17 g/mol
Appearance	White to off-white crystalline solid[2]
Melting Point	167-172 °C
Solubility	Soluble in organic solvents like dichloromethane and ethanol; less soluble in water.[2]
CAS Number	154549-38-9

Theoretical Electronic Structure

Due to the limited availability of direct experimental data for this specific sterically hindered molecule, Density Functional Theory (DFT) calculations serve as a reliable method to understand its electronic properties. The bulky isopropyl groups are predicted to cause a significant twist between the phenyl ring and the boronic acid group, which impacts the extent of π -conjugation.

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding a molecule's electronic behavior. The energy difference between them, the HOMO-LUMO gap, is a key indicator of chemical reactivity and stability.

Table 1: Calculated Electronic Properties of **(2,4,6-Triisopropylphenyl)boronic acid**

Parameter	Estimated Value (eV)	Significance
HOMO Energy	-6.8 ± 0.5	Energy of the highest energy electrons; relates to the oxidation potential.
LUMO Energy	-1.5 ± 0.5	Energy of the lowest energy unoccupied state; relates to the reduction potential.
HOMO-LUMO Gap	5.3 ± 1.0	Indicates high kinetic stability and lower chemical reactivity.

Note: These values are estimations based on typical DFT calculations for sterically hindered arylboronic acids and may vary depending on the computational method and basis set used.

Experimental Protocols for Electronic Characterization

The following sections detail the standard experimental methodologies for determining the electronic properties of **(2,4,6-Triisopropylphenyl)boronic acid**.

Cyclic Voltammetry (CV) for Redox Potentials

Cyclic voltammetry is the primary technique for determining the oxidation and reduction potentials, which are directly related to the HOMO and LUMO energy levels.

- **Preparation of Analyte Solution:** A 1-5 mM solution of **(2,4,6-Triisopropylphenyl)boronic acid** is prepared in an anhydrous, aprotic solvent (e.g., acetonitrile, dichloromethane) containing a 0.1 M concentration of a supporting electrolyte such as tetrabutylammonium hexafluorophosphate (TBAPF₆).
- **Electrochemical Cell Assembly:** A three-electrode system is used, comprising a glassy carbon or platinum working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE) as the reference electrode.

- **Deoxygenation:** The solution is purged with a high-purity inert gas (e.g., argon or nitrogen) for 15-20 minutes prior to the experiment to eliminate dissolved oxygen.
- **Data Acquisition:** The potential is swept from a region of no activity towards positive potentials to record the oxidation wave, and then reversed towards negative potentials for the reduction wave. Typical scan rates are between 50 and 200 mV/s.
- **Data Analysis:** The half-wave potentials for oxidation (E_{ox}) and reduction (E_{red}) are determined from the resulting voltammogram. These values can be used to estimate the HOMO and LUMO energies using established empirical relationships, often by referencing against the ferrocene/ferrocenium (Fc/Fc^+) redox couple as an internal standard.

UV-Visible Spectroscopy for Optical Properties

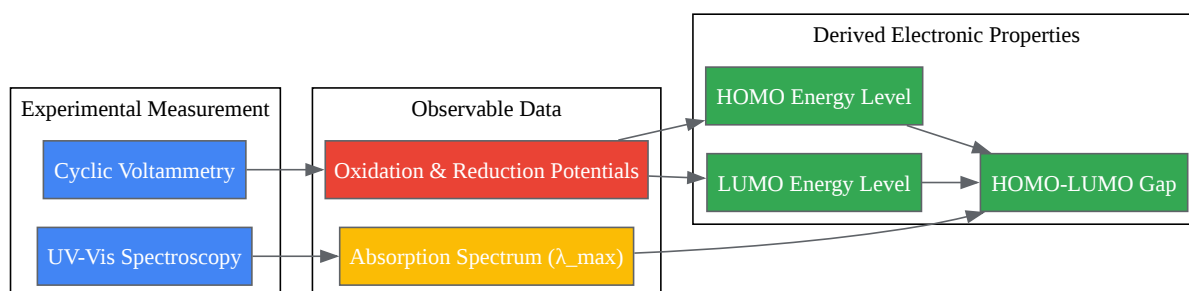
UV-Vis spectroscopy is employed to investigate the electronic transitions within the molecule and to determine the optical band gap.

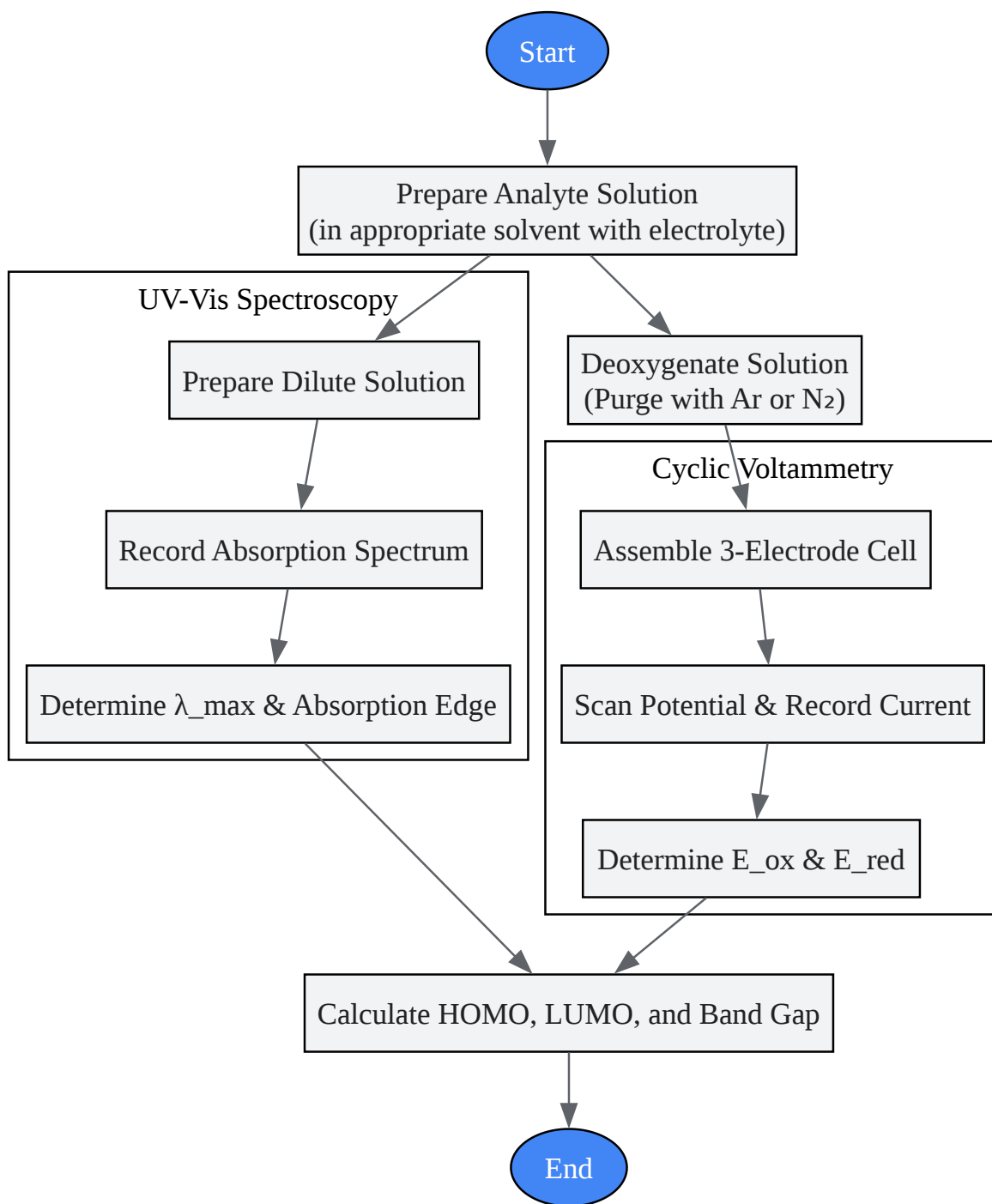
- **Sample Preparation:** A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., cyclohexane, acetonitrile). The concentration is adjusted to yield an absorbance between 0.1 and 1.0.
- **Spectral Measurement:** The absorbance spectrum is recorded over a wavelength range of approximately 200-800 nm using a dual-beam UV-Vis spectrophotometer, with the pure solvent used as a reference.
- **Data Analysis:** The wavelength of maximum absorption (λ_{max}) is identified. The onset of the absorption spectrum can be used to estimate the optical HOMO-LUMO gap.

Visualizations

Logical Workflow for Electronic Property Determination

The following diagram illustrates the logical flow from experimental measurements to the determination of key electronic properties.





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